molecular formula C13H19NO B030786 Desthienylethyl rotigotine CAS No. 101470-23-9

Desthienylethyl rotigotine

Numéro de catalogue B030786
Numéro CAS: 101470-23-9
Poids moléculaire: 205.3 g/mol
Clé InChI: VCYPZWCFSAHTQT-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Desthienylethyl rotigotine” is a variant of the drug “Rotigotine”, which is a non-selective dopamine agonist . It is used for the treatment of Parkinson’s Disease and Restless Leg Syndrome . The drug is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours .


Molecular Structure Analysis

The molecular formula of “Desthienylethyl rotigotine” is C13H19NO . Its average mass is 205.296 Da and its monoisotopic mass is 205.146667 Da .

Applications De Recherche Scientifique

Rotigotine is a dopaminergic agonist developed for the treatment of Parkinson’s disease and restless leg syndrome . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch . It presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen .

The main analytical methods for analyzing rotigotine in raw material and its transdermal patches aim to assist the development of new pharmaceutical formulations and stability studies . These methods are based on high-performance liquid chromatography . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .

  • Depression Treatment

    • Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression .
    • The method of application would likely involve transdermal patches, providing a slow and constant supply of the drug over the course of 24 hours .
    • The outcomes of this application would depend on individual patient responses, but the goal would be to alleviate symptoms of depression .
  • Neurological Disorders

    • Rotigotine may be used in the treatment of various neurological disorders due to its action as a non-selective dopamine agonist .
    • Similar to other applications, it is typically administered via a transdermal patch .
    • The outcomes would vary depending on the specific disorder being treated, but the overall aim would be to alleviate symptoms and improve neurological function .
  • Treatment of Neurodegenerative Disorders

    • Given its action as a non-selective dopamine agonist, Rotigotine may have potential in the treatment of other neurodegenerative disorders .
    • The method of application would likely involve transdermal patches, providing a slow and constant supply of the drug over the course of 24 hours .
    • The outcomes of this application would depend on individual patient responses, but the goal would be to alleviate symptoms of the specific neurodegenerative disorder .
  • Adjunctive Therapy in Treatment-Resistant Depression

    • Rotigotine’s antidepressant effects suggest it could be used as an adjunctive therapy in treatment-resistant depression .
    • It would likely be administered via a transdermal patch .
    • The outcomes would be measured in terms of improvement in depressive symptoms and overall patient well-being .

Safety And Hazards

Rotigotine has been found to be well tolerated in subjects with moderate hepatic impairment . Most adverse events were mild in intensity and typical for dopamine agonists or for transdermal therapeutics .

Orientations Futures

More detailed studies on the stability of rotigotine are still lacking, mainly in the pharmacokinetic and toxicological characterization of its impurities . This suggests that future research could focus on these areas to ensure product quality and safety .

Propriétés

IUPAC Name

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436893
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desthienylethyl rotigotine

CAS RN

101470-23-9
Record name Desthienylethyl rotigotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESTHIENYLETHYL ROTIGOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desthienylethyl rotigotine
Reactant of Route 2
Reactant of Route 2
Desthienylethyl rotigotine
Reactant of Route 3
Reactant of Route 3
Desthienylethyl rotigotine
Reactant of Route 4
Desthienylethyl rotigotine
Reactant of Route 5
Desthienylethyl rotigotine
Reactant of Route 6
Desthienylethyl rotigotine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.